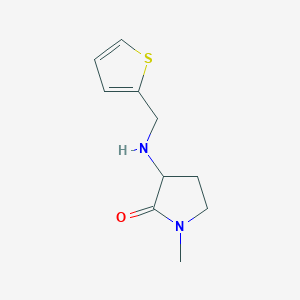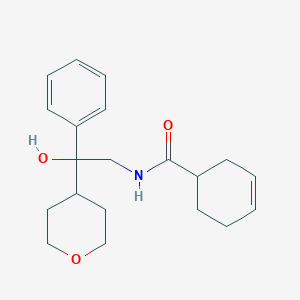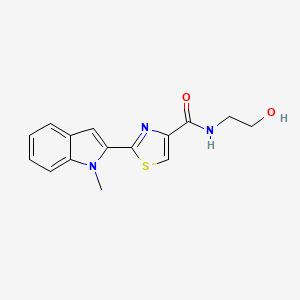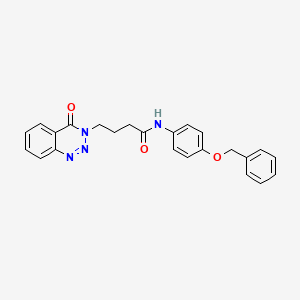
3-(Cyclohexyloxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cyclohexyloxy)azetidine” is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . Azetidines are important in organic synthesis and medicinal chemistry due to their unique reactivity driven by considerable ring strain .
Molecular Structure Analysis
The molecular structure of “3-(Cyclohexyloxy)azetidine” includes a four-membered azetidine ring with a cyclohexyl group attached through an oxygen atom . The InChI code for this compound is1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2 . Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, making them significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical form of “3-(Cyclohexyloxy)azetidine” is a liquid . It has a molecular weight of 155.24 . The compound is stored at a temperature of 4 degrees Celsius .Mecanismo De Acción
Target of Action
Azetidines, the class of compounds to which 3-(cyclohexyloxy)azetidine belongs, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
The mode of action of 3-(Cyclohexyloxy)azetidine is driven by the considerable ring strain of the azetidine core . This ring strain, which is higher than that of related aziridines but lower than unreactive pyrrolidines, provides a highly attractive entry to bond functionalization . The unique reactivity of azetidines can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in a variety of biochemical processes due to their reactivity and stability .
Result of Action
The unique reactivity of azetidines suggests that they could have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-(Cyclohexyloxy)azetidine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other molecules in the environment .
Safety and Hazards
“3-(Cyclohexyloxy)azetidine” is classified as a dangerous substance. It is a highly flammable liquid and vapor and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
Azetidines have been the subject of remarkable advances in chemistry and reactivity . Future directions in the field may include further development of synthesis methods, exploration of new reaction types for functionalization of azetidines, and expanded applications in drug discovery, polymerization, and chiral templates .
Propiedades
IUPAC Name |
3-cyclohexyloxyazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFXASIYDBMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyloxy)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767575.png)
![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)

![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)



![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)

![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)
